molecular formula C17H21N5O2 B10939566 N-(1-butyl-5-methyl-1H-pyrazol-3-yl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

N-(1-butyl-5-methyl-1H-pyrazol-3-yl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B10939566
M. Wt: 327.4 g/mol
InChI Key: XHNBQSKKJFVHED-UHFFFAOYSA-N
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Description

N~4~-(1-BUTYL-5-METHYL-1H-PYRAZOL-3-YL)-3,6-DIMETHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrazole ring, an isoxazole ring, and a pyridine ring, making it a unique and multifaceted molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(1-BUTYL-5-METHYL-1H-PYRAZOL-3-YL)-3,6-DIMETHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole ring, followed by the construction of the isoxazole and pyridine rings. The final step involves the formation of the carboxamide group.

    Preparation of Pyrazole Ring: The pyrazole ring can be synthesized by reacting a suitable hydrazine derivative with a 1,3-diketone under acidic or basic conditions.

    Formation of Isoxazole Ring: The isoxazole ring is typically formed through a cyclization reaction involving a nitrile oxide and an alkyne.

    Construction of Pyridine Ring: The pyridine ring can be synthesized via a condensation reaction between a β-keto ester and an aldehyde.

    Formation of Carboxamide Group: The final step involves the reaction of the intermediate compound with an appropriate amine to form the carboxamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Catalysts and automated reactors may also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N~4~-(1-BUTYL-5-METHYL-1H-PYRAZOL-3-YL)-3,6-DIMETHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Halogenating agents like thionyl chloride or nucleophiles like amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

N~4~-(1-BUTYL-5-METHYL-1H-PYRAZOL-3-YL)-3,6-DIMETHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N4-(1-BUTYL-5-METHYL-1H-PYRAZOL-3-YL)-3,6-DIMETHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N~4~-(1-BUTYL-5-METHYL-1H-PYRAZOL-3-YL)-3,6-DIMETHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE: shares similarities with other heterocyclic compounds, such as:

Uniqueness

The uniqueness of N4-(1-BUTYL-5-METHYL-1H-PYRAZOL-3-YL)-3,6-DIMETHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C17H21N5O2

Molecular Weight

327.4 g/mol

IUPAC Name

N-(1-butyl-5-methylpyrazol-3-yl)-3,6-dimethyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C17H21N5O2/c1-5-6-7-22-11(3)9-14(20-22)19-16(23)13-8-10(2)18-17-15(13)12(4)21-24-17/h8-9H,5-7H2,1-4H3,(H,19,20,23)

InChI Key

XHNBQSKKJFVHED-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C(=CC(=N1)NC(=O)C2=C3C(=NOC3=NC(=C2)C)C)C

Origin of Product

United States

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